REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Na+].[Na+].[CH2:7]([OH:16])/[CH:8]=[CH:9]/[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(OO)(=O)C.S([O-])([O-])=O.[Na+].[Na+]>O.C(Cl)Cl>[O:2]1[CH:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]1[CH2:7][OH:16] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Peracetic acid
|
Quantity
|
381.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2-3 hours until complete,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a slow nitrogen sweep was maintained through the vapor space of the flask
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride (200 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Na+].[Na+].[CH2:7]([OH:16])/[CH:8]=[CH:9]/[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(OO)(=O)C.S([O-])([O-])=O.[Na+].[Na+]>O.C(Cl)Cl>[O:2]1[CH:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]1[CH2:7][OH:16] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Peracetic acid
|
Quantity
|
381.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2-3 hours until complete,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a slow nitrogen sweep was maintained through the vapor space of the flask
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride (200 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |